1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide
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Overview
Description
1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . The thiophene ring, a five-membered ring containing one sulfur atom, is another important structural component of this compound . Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide involves the formation of the piperidine ring and the thiophene ring, followed by their coupling. One common method for synthesizing piperidine derivatives is through cyclization reactions . Thiophene derivatives can be synthesized using various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . The Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The Paal–Knorr synthesis involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions and the use of catalysts to improve yield and efficiency . Thiophene derivatives are produced using similar methods, with a focus on optimizing reaction conditions to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Piperidine derivatives are known to participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions . Thiophene derivatives can undergo oxidation and substitution reactions .
Common Reagents and Conditions: Common reagents used in the reactions of piperidine derivatives include hydrogen gas for hydrogenation, cyclization agents, and amination reagents . Thiophene derivatives often react with oxidizing agents and electrophiles for substitution reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide has various scientific research applications due to its unique structure and biological activities. Piperidine derivatives are widely used in medicinal chemistry for the development of pharmaceuticals . Thiophene derivatives have applications in organic semiconductors, organic field-effect transistors, and organic light-emitting diodes . Additionally, thiophene-based compounds exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Mechanism of Action
The mechanism of action of 1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors and enzymes, modulating their activity . Thiophene derivatives can interact with various biological targets, including voltage-gated sodium channels and enzymes involved in inflammatory pathways . The specific mechanism of action of this compound would depend on its structural features and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-(3-Thiophen-3-ylpropanoyl)piperidine-2-carboxamide include other piperidine and thiophene derivatives. Examples of similar piperidine derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Thiophene derivatives with similar structures include suprofen and articaine .
Uniqueness: The uniqueness of this compound lies in its combined piperidine and thiophene structures, which confer distinct biological activities and potential applications. The presence of both a piperidine ring and a thiophene ring in the same molecule allows for diverse interactions with biological targets and enhances its pharmacological profile.
Properties
IUPAC Name |
1-(3-thiophen-3-ylpropanoyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c14-13(17)11-3-1-2-7-15(11)12(16)5-4-10-6-8-18-9-10/h6,8-9,11H,1-5,7H2,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPUBDDQNBYJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)C(=O)CCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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